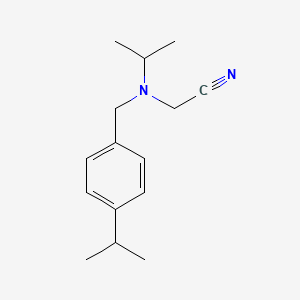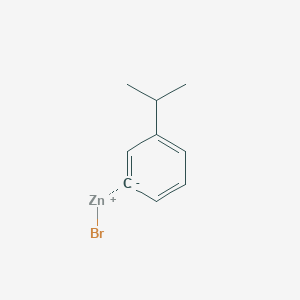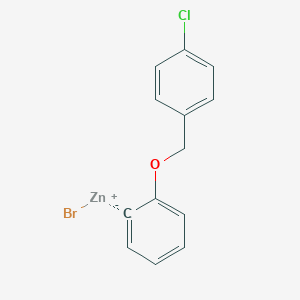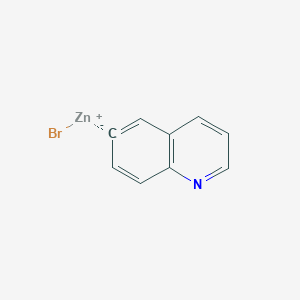
Kpc-2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kpc-2-IN-2 is a compound known for its role in inhibiting the activity of Klebsiella pneumoniae carbapenemase-2 (KPC-2), an enzyme responsible for antibiotic resistance in Gram-negative bacteria. This compound has garnered significant attention due to its potential in combating antibiotic-resistant infections, which pose a major public health threat.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kpc-2-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Coupling Reaction: The intermediate compounds are then coupled under controlled conditions, often involving catalysts and specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
Kpc-2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Kpc-2-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Medicine: Potential therapeutic agent for treating infections caused by KPC-2 producing bacteria.
Industry: Used in the development of diagnostic tools and assays for detecting antibiotic resistance.
作用機序
Kpc-2-IN-2 exerts its effects by inhibiting the activity of KPC-2 enzyme. The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains. The molecular targets include the serine residue in the active site of KPC-2, and the pathways involved are related to the hydrolysis of β-lactam antibiotics.
類似化合物との比較
Similar Compounds
Avibactam: Another inhibitor of β-lactamase enzymes, used in combination with ceftazidime.
Vaborbactam: Inhibits serine carbapenemases and is used with meropenem.
Relebactam: Combined with imipenem to inhibit β-lactamase enzymes.
Uniqueness of Kpc-2-IN-2
This compound is unique due to its specific inhibition of KPC-2 enzyme, which is a major contributor to antibiotic resistance in Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable compound in the fight against antibiotic-resistant infections.
特性
分子式 |
C12H10BN3O2S |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[3-(4-thiophen-3-yltriazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BN3O2S/c17-13(18)10-2-1-3-11(6-10)16-7-12(14-15-16)9-4-5-19-8-9/h1-8,17-18H |
InChIキー |
GPHQNHVYKQPXBD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)N2C=C(N=N2)C3=CSC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)





![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)


![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
